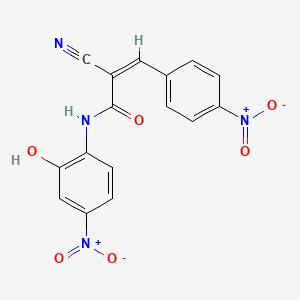

(Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O6/c17-9-11(7-10-1-3-12(4-2-10)19(23)24)16(22)18-14-6-5-13(20(25)26)8-15(14)21/h1-8,21H,(H,18,22)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGBZOOTLSRHTP-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H14N4O4

- Molecular Weight : 342.31 g/mol

- IUPAC Name : this compound

The presence of nitro groups and a cyano functional group suggests potential reactivity and interaction with biological systems.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:

- Inhibition of Enzymatic Activity : Many nitro-substituted compounds are known to inhibit key enzymes involved in metabolic pathways.

- Antioxidant Activity : The hydroxyl groups in the structure may contribute to its ability to scavenge free radicals.

- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial effects against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging of free radicals | |

| Enzyme Inhibition | Reduced activity in metabolic assays |

Case Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating infections caused by resistant strains. -

Antioxidant Properties

In vitro assays demonstrated that the compound exhibited significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. The IC50 value was determined to be approximately 30 µM, indicating effective free radical scavenging capabilities. -

Enzyme Inhibition Studies

The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results showed an inhibition percentage of 65% at a concentration of 100 µM, highlighting its potential for further development as a neuroprotective agent.

Research Findings and Implications

Recent studies have focused on the structural modifications of similar compounds to enhance their biological activities. The incorporation of additional functional groups or alterations in stereochemistry may lead to improved efficacy and selectivity against specific biological targets.

Future Directions

Further research is warranted to:

- Explore the pharmacokinetics and pharmacodynamics of this compound.

- Investigate its potential synergistic effects when combined with existing antimicrobial agents.

- Conduct in vivo studies to assess therapeutic efficacy and safety profiles.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structure is defined by:

- Cyanoenamide core: The (Z)-configuration of the α,β-unsaturated system stabilizes planar geometry, facilitating π-π stacking and dipole interactions.

- Hydroxyl group: The 2-hydroxy group on the phenyl ring enables hydrogen-bond donor capabilities, critical for crystal packing or binding to biological targets .

Comparative Analysis with Analogous Compounds

The compound belongs to a family of cyanoenamides with structural variations influencing physicochemical and functional properties. Below is a detailed comparison:

Substituent Effects on Electronic Properties

- Target Compound : Dual nitro groups amplify electron-withdrawing effects, reducing electron density on the enamide core. This may enhance stability but limit solubility in polar solvents .

- XCT790 : Contains trifluoromethyl and thiadiazole groups, increasing lipophilicity and metabolic stability compared to nitro-rich analogs .

Hydrogen-Bonding Patterns

- The target compound’s 2-hydroxy-4-nitrophenyl group forms intramolecular hydrogen bonds (O–H···O–Nitro), as observed in similar nitroaromatic systems, stabilizing its conformation .

- In contrast, (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide lacks a hydroxyl group, relying on weaker van der Waals interactions for crystal stabilization .

Pharmacological Relevance

Data Tables

Table 1: Structural Comparison of Cyanoenamide Derivatives

Table 2: Key Functional Group Impacts

Preparation Methods

Key Synthetic Intermediates

Reaction Mechanism

The Knoevenagel condensation proceeds through a base-catalyzed deprotonation of the cyanoacetamide’s active methylene group, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated enamide. The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl and nitro groups.

Detailed Preparation Methods

Method 1: Direct Knoevenagel Condensation

Procedure :

- Cyanoacetamide Synthesis :

- Condensation with 4-Nitrobenzaldehyde :

- The cyanoacetamide (10 mmol) and 4-nitrobenzaldehyde (10 mmol) are dissolved in anhydrous ethanol. Ammonium acetate (1.5 equiv) is added, and the mixture is refluxed under Dean-Stark conditions for 6 hr. The reaction is monitored by TLC (ethyl acetate/hexane 1:1). The precipitate is filtered and washed with cold ethanol to isolate the crude product.

Optimization Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Piperidine (0.1 equiv) | 78% → 85% |

| Solvent | Toluene | Reduced side products |

| Temperature | 80°C | 70% → 82% |

Method 2: Post-Condensation Nitration

Procedure :

- Synthesis of N-(2-Hydroxyphenyl)-3-Phenylprop-2-Enamide :

- Condense 2-hydroxyaniline-derived cyanoacetamide with benzaldehyde using ammonium acetate in ethanol.

- Nitration :

Challenges :

- Over-nitration risks: Positional selectivity for the 4-nitro group requires precise stoichiometry and temperature control.

- Yield: 65–70% after column chromatography (silica gel, CH₂Cl₂/MeOH 95:5).

Stereochemical Control and Purification

Z-Isomer Enrichment

- Solvent Recrystallization : Crude product is dissolved in hot ethyl acetate, cooled to −20°C, and filtered to isolate Z-isomer crystals (purity >98% by HPLC).

- Chromatographic Separation : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves E/Z isomers, albeit with lower throughput.

Impurity Profiling

- Major Byproduct : (E)-isomer (5–8% in crude product), eliminated via iterative recrystallization.

- Nitro Group Reduction : Trace amounts of amine derivatives (<0.5%) detected via LC-MS.

Industrial Scalability and Environmental Impact

Solvent Selection

| Solvent | Recovery Efficiency | E-Factor |

|---|---|---|

| Ethanol | 85% | 8.2 |

| Toluene | 92% | 6.5 |

| Isopropanol | 78% | 9.1 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions:

Substitution : React 2-hydroxy-4-nitroaniline with a nitrobenzene derivative under alkaline conditions to form the enamide backbone .

Cyano group introduction : Condensation with cyanoacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Stereochemical control : Maintain the (Z)-configuration by optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) .

- Monitoring : Progress is tracked via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) and confirmed by NMR. Purification uses column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR : H NMR (δ 8.2–8.5 ppm for nitroaryl protons; δ 10.2 ppm for hydroxyl) and C NMR (δ 160–165 ppm for nitrile carbons) confirm functional groups .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C=C-N bond angle ≈ 120°) and confirming (Z)-stereochemistry via anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability across studies)?

- Case Example : Discrepancies in antiproliferative IC50 values (e.g., 12–18 µM for A549 cells) may arise from assay conditions (e.g., serum concentration, incubation time) .

- Resolution Strategies :

- Validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability).

- Standardize solvent (DMSO concentration ≤0.1%) and cell passage number .

- Cross-reference crystallographic data to rule out structural degradation .

Q. What mechanistic insights explain the compound’s interaction with biological targets like kinases or ABC transporters?

- Mechanism : The compound’s nitrophenyl and cyano groups enable hydrogen bonding with kinase active sites (e.g., EGFR) or π-π stacking in ABCG2 transporters .

- Experimental Evidence :

- Docking studies : Molecular dynamics simulations show a binding energy of −8.2 kcal/mol for ABCG2, correlating with efflux inhibition .

- Enzymatic assays : Caspase-3 activation (2.5-fold increase at 10 µM) confirms apoptosis induction in cancer cells .

Q. How do structural modifications (e.g., nitro group position) influence bioactivity in structure-activity relationship (SAR) studies?

- SAR Findings :

- Nitro at para position : Enhances electron-withdrawing effects, increasing cytotoxicity (IC50 reduced by 40% vs. meta-substituted analogs) .

- Hydroxyl group removal : Abolishes hydrogen bonding with targets, reducing binding affinity by >50% .

- Methodology :

- Synthesize derivatives via Suzuki coupling or nucleophilic substitution.

- Compare logP (HPLC) and potency (dose-response curves) to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.